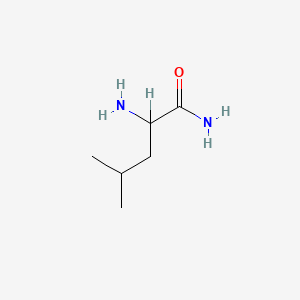

2-Amino-4-methylpentanamide

Description

Contextualizing Amino Acid Amides in Chemical and Biological Sciences

Amino acid amides are a class of organic compounds derived from amino acids where the carboxylic acid group has been converted to an amide. whiterose.ac.uk This modification from a carboxylic acid to an amide fundamentally alters the molecule's chemical properties, including its basicity, solubility, and reactivity. whiterose.ac.uk Amides are generally more stable towards hydrolysis compared to esters, a characteristic that is crucial in biological systems where the amide bond, known as a peptide bond, forms the backbone of proteins. whiterose.ac.ukrsc.org

In chemical synthesis, amino acid amides are valuable intermediates. They can be prepared from amino acids through various methods, including reaction with a halogenating agent to form an intermediate that is then reacted with ammonia (B1221849). medchemexpress.com The amide group can participate in a variety of chemical transformations, and its presence can influence the stereochemical outcome of reactions at adjacent centers.

From a biological perspective, N-acyl amino acids (NAAAs), a related class of molecules, are recognized for their diverse and significant roles in physiological processes. nih.govfrontiersin.org These molecules, where a fatty acid is attached to the amino group of an amino acid, are involved in cell signaling, inflammation, and metabolic regulation. frontiersin.orgwikipedia.org The study of simpler amino acid amides like 2-Amino-4-methylpentanamide provides foundational knowledge for understanding the behavior and function of these more complex biological molecules. Furthermore, the enzymatic synthesis of amino acid amides is an area of active research, aiming for greener and more efficient production methods. nih.govingentaconnect.com

Significance of this compound as a Leucine (B10760876) Derivative and Chiral Building Block

This compound is the amide derivative of leucine, an essential amino acid with an isobutyl side chain. This structural heritage is central to its significance. The compound exists as two enantiomers, (S)-2-amino-4-methylpentanamide and (R)-2-amino-4-methylpentanamide, due to the chiral carbon at the alpha position. The (S)-enantiomer is derived from the naturally occurring L-leucine.

The primary value of this compound in synthetic chemistry lies in its role as a chiral building block. bldpharm.combldpharm.com Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is of paramount importance in pharmaceutical development. Leucine derivatives, in general, are employed as chiral auxiliaries—molecules that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are subsequently removed. scispace.com

The presence of both an amino group and an amide group provides two distinct points for further chemical modification, allowing for the construction of more elaborate molecular architectures. This makes this compound a valuable precursor in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule.

Overview of Research Directions and Applications in Chemical and Life Sciences

The unique structural attributes of this compound have led to its use in several key areas of research, particularly in medicinal chemistry and materials science.

One of the most prominent applications is in the synthesis of peptidomimetics. lookchem.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. frontiersin.org Due to its amino acid-like structure, this compound serves as a key fragment in the construction of these modified peptide analogs. lookchem.com For instance, it has been used in the synthesis of statine-based peptidomimetics investigated as inhibitors for viral proteases like the SARS-CoV-2 main protease. nih.gov

In the field of medicinal chemistry, derivatives of this compound are explored for a range of therapeutic applications. Research has shown its utility as an intermediate in the creation of potential antimicrobial and antifungal agents. lookchem.com Furthermore, chiral thioureas containing a leucine moiety, synthesized from leucinamide precursors, have demonstrated antiviral activity. nih.gov It has also been incorporated into the design of ligands for DNA-based asymmetric catalysis, highlighting its role in the development of novel catalytic systems. researchgate.net

The compound is also utilized in fundamental studies of peptide chemistry. For example, it has been used as a nucleophile in enzymatic peptide synthesis studies, such as in the synthesis of Leu-enkephalin derivatives. researchgate.net Its derivatives are also used to study the conformational properties of peptides and to create helical oligopeptides with tunable chiral-induction abilities. nih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Leucinamide, H-Leu-NH2 |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 13079-20-4 (racemic), 687-51-4 ((S)-isomer), 15893-47-7 ((R)-isomer) |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGMRSGVSYZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884571 | |

| Record name | Leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13079-20-4 | |

| Record name | Leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13079-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 2-amino-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-4-methylvaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Amino 4 Methylpentanamide and Its Derivatives

Direct Amidation Approaches

Direct amidation methods involve the formation of an amide bond directly from a carboxylic acid and an amine.

Amidation of L-Leucine with Ammonia (B1221849)

The most direct synthesis of (S)-2-amino-4-methylpentanamide is the amidation of L-leucine with ammonia. This method typically requires heating L-leucine in a concentrated aqueous ammonia solution. While straightforward, this approach can necessitate high temperatures, which may lead to partial racemization, affecting the stereochemical purity of the final product.

Enzymatic methods present a milder alternative. Lipases, for instance, can catalyze the aminolysis of L-leucine methyl ester with ammonia in an organic solvent at moderate temperatures, offering a more stereoselective and environmentally friendly route.

Carbodiimide (B86325) Coupling Methods (e.g., DCC, EDC) and Reagent Selection

Carbodiimide coupling agents are widely used to facilitate the formation of amide bonds between carboxylic acids and amines under milder conditions than direct thermal amidation. chemistrysteps.com Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents activate the carboxylic acid group of L-leucine, making it more susceptible to nucleophilic attack by ammonia or an amine. chemistrysteps.comgoogle.com

The general mechanism involves the carbodiimide reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate then readily reacts with an amine to form the desired amide. google.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Coupling Agent | Full Name | Key Features |

| DCC | N,N'-dicyclohexylcarbodiimide | Effective and widely used, but the byproduct, dicyclohexylurea, is often insoluble and can complicate purification. iris-biotech.de |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Produces a water-soluble urea (B33335) byproduct, which simplifies the workup process, particularly in aqueous reaction media. iris-biotech.de |

The choice between DCC and EDC often depends on the specific reaction conditions and the solubility of the reactants and byproducts. chemistrysteps.comiris-biotech.de Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to increase efficiency and suppress side reactions like racemization. iris-biotech.de

Acid Chloride Intermediate Route

Another established method for synthesizing 2-amino-4-methylpentanamide involves the conversion of L-leucine into its corresponding acid chloride. This is typically achieved by treating L-leucine with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netcore.ac.uk

The resulting L-leucine acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to form the amide. researchgate.net While this method is generally efficient, it requires careful handling of the corrosive and moisture-sensitive acid chloride intermediate. researchgate.net The use of protecting groups on the amino function of L-leucine is essential to prevent unwanted side reactions. researchgate.netcore.ac.uk

Protecting Group Strategies in Chemical Synthesis (e.g., Boc, Fmoc)

In the synthesis of this compound and its derivatives, particularly when using methods like the acid chloride route or during peptide synthesis, protecting the a-amino group of L-leucine is crucial. libretexts.orgopenstax.org This prevents the amine from reacting with the activated carboxyl group of another leucine (B10760876) molecule, which would lead to unwanted dipeptide formation. libretexts.org

Two of the most common amino-protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). openstax.orgsmolecule.com

Boc (tert-butoxycarbonyl): This group is stable under a variety of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). openstax.orgamericanpeptidesociety.org

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed using a solution of a weak base like piperidine (B6355638) in an organic solvent. openstax.orgamericanpeptidesociety.org

Table 2: Common Amino-Protecting Groups in Leucine Amide Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) openstax.orgamericanpeptidesociety.org |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-chloride or Fmoc-OSu | Weak base (e.g., Piperidine) openstax.orgamericanpeptidesociety.org |

Chiral Synthesis and Stereochemical Control

Since L-leucine is a chiral amino acid, maintaining the stereochemical integrity of the a-carbon is paramount during the synthesis of this compound to ensure the desired biological activity. google.comsmolecule.com

Strategies for Maintaining Stereochemical Purity

Racemization, the formation of an equal mixture of both enantiomers, can occur under harsh reaction conditions, such as high temperatures or the presence of strong bases. Several strategies are employed to minimize or prevent this:

Mild Reaction Conditions: Utilizing mild coupling reagents and reaction conditions is a primary strategy to avoid racemization. nih.gov

Chiral Pool Synthesis: Starting with enantiomerically pure L-leucine from the "chiral pool" of naturally available amino acids provides a strong foundation for a stereospecific synthesis. smolecule.com

Use of Additives: As mentioned earlier, additives like HOBt and NHS, when used with carbodiimides, can form active esters that are less prone to racemization than the O-acylisourea intermediate itself. iris-biotech.de

Careful Monitoring: Techniques such as chiral chromatography and polarimetry are used to analyze the stereochemical purity of the final product.

Recent advancements have explored methods like using excess carbodiimide at elevated temperatures for short reaction times, which, in some cases, has shown to enhance coupling efficiency with only a slight increase in epimerization. google.com

Minimization of Racemization in Amidation Reactions (e.g., use of TBEC)

A significant challenge in the synthesis of peptides and their derivatives is the prevention of racemization, the process by which an enantiomerically pure compound is converted into a mixture of enantiomers. During amidation reactions to form this compound, the activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the alpha-carbon. highfine.com

To address this, various coupling reagents have been investigated for their ability to suppress racemization. One such reagent is N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU). However, for certain applications, other reagents have shown superior performance. For instance, in the synthesis of tripeptides containing leucine residues, the use of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (TBEC) has been shown to significantly reduce racemization compared to other common coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). This is attributed to TBEC's ability to enhance reactivity while stabilizing the oxazolonium intermediate, which is a key species in the racemization pathway.

The choice of base in the reaction mixture also plays a crucial role in controlling racemization. Organic bases with significant steric hindrance, such as 2,4,6-collidine (TMP), have been found to produce less racemic product compared to less hindered bases like triethylamine. highfine.com

Below is a table comparing the racemization rates of leucine residues under different coupling conditions.

| Coupling Reagent | Preactivation Time (min) | Racemization (%) |

| TBEC | 2 | 0.8 |

| DIC | 2 | 2.3 |

| EDC-HCl/DIEA | 2 | 4.1 |

| Data derived from a study on the synthesis of H-Gly-Xxx-Phe-NH2 tripeptides. |

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly stereospecific alternative to chemical synthesis, minimizing the risk of racemization. Enzymes such as lipases and proteases can be employed to catalyze the amidation of L-leucine or its esters to form this compound. For example, immobilized chymotrypsin (B1334515) has been used to synthesize hydrophobic peptide derivatives like N-acetyl phenyl-L-leucinamide from N-acetyl phenylalanine methyl ester and L-leucinamide. tandfonline.com This enzymatic approach can achieve high synthetic yields, in some cases up to 95%, by optimizing reaction conditions such as the use of biphasic systems. tandfonline.comcsic.es In such systems, the enzyme and the hydrophilic nucleophile (leucinamide) remain in the aqueous phase, while the hydrophobic acyl donor and the product partition into the organic phase, preventing product hydrolysis by the enzyme. tandfonline.com

Stabilized trypsin agarose (B213101) derivatives have also been utilized to optimize the synthesis of dipeptides like benzoylarginine leucinamide through both kinetically and thermodynamically controlled strategies. nih.gov These stabilized enzymes can function under drastic experimental conditions, such as high concentrations of organic cosolvents, leading to high productivity. nih.gov

While enzymatic synthesis offers excellent stereoselectivity, challenges such as lower yields and scalability issues compared to some chemical methods can be a drawback.

Synthesis of Functionalized Derivatives and Analogs

The derivatization of this compound is crucial for its application in various research areas, including drug discovery and the study of protein-protein interactions.

N-substituted derivatives of this compound are synthesized through various amide-bond forming reactions. A common strategy involves the coupling of a protected leucine amino acid with a primary or secondary amine in the presence of a coupling agent. For example, the synthesis of 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide starts with (2S)-2-amino-4-methylpentanoic acid (L-leucine), which is first protected at the amino group (e.g., with a Boc group) to prevent side reactions. The protected amino acid is then reacted with benzylamine (B48309) and ethylamine (B1201723) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The final step is the removal of the protecting group to yield the desired N-substituted pentanamide.

Another approach involves the decarboxylative amidation of N-protected leucine with isocyanates. For instance, N-α-tert-Butoxycarbonyl-L-leucine can be reacted with 2,4-dimethoxyphenyl isocyanate to produce N-α-tert-Butoxycarbonyl-N-(2,4-dimethoxyphenyl)-l-leucinamide in high yield. acs.org

This compound and its derivatives are valuable building blocks for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. rsc.org These peptidomimetics can be designed to target specific protein-protein interactions or act as enzyme inhibitors. chemrxiv.orgnih.gov For instance, statine-based peptidomimetics incorporating leucine-like side chains have been synthesized and evaluated as inhibitors for the SARS-CoV-2 main protease. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including the coupling of the leucinamide moiety to a core scaffold. chemrxiv.org The nitrogen-rich core of some scaffolds, like pyrimidodiazepine, allows for the attachment of hydrophobic residues such as leucine to mimic hydrophobic protein-protein interfaces. chemrxiv.org

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides, including those containing leucine-rich motifs. In SPPS, the C-terminal amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. To incorporate this compound or its parent amino acid, L-leucine, into a growing peptide chain, the amino group of the incoming leucine derivative is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The protected leucine is then activated with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the resin-bound peptide. The Fmoc group is subsequently removed to allow for the addition of the next amino acid. This iterative process enables the synthesis of long peptide chains, including leucine-rich motifs that are important for studying protein folding and interactions. The use of SPPS helps to minimize racemization by keeping the intermediates bound to the resin.

This compound can be derivatized to create fluorescent substrates for use in enzyme assays. nih.gov These substrates are particularly useful for studying the activity of enzymes like leucine aminopeptidases (LAPs). nih.govresearchgate.net The synthesis of such substrates typically involves coupling a fluorescent reporter group to the leucine scaffold. nih.gov For example, novel fluorescent substrates for LAPs have been developed using amino-pyridines as the fluorescent reporter. nih.gov The synthesis involves the reaction of an optically pure L-leucine derivative with the fluorescent reporter, ensuring that the chirality of the final substrate is maintained. nih.gov

Another strategy involves the use of Marfey's reagent derivatives, such as Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA), which can be used to create fluorescent diastereomers for the analysis of amino acids and peptides. acs.org These derivatization methods are essential for developing sensitive and specific assays for high-throughput screening of enzyme inhibitors. nih.gov

Advanced Characterization Techniques in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-4-methylpentanamide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, stereochemistry, and functional groups can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemistry and Functional Group Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence of key functional groups and establishing the stereochemistry of this compound. Specific protons within the molecule resonate at characteristic chemical shifts (δ), providing a fingerprint of its structure.

Key signals in the ¹H NMR spectrum of this compound and its derivatives include:

Amide protons (-CONH₂): These protons typically appear as broad singlets in the downfield region of the spectrum, often between δ 7.8 and 8.2 ppm.

Methyl branches (-CH(CH₃)₂): The protons of the two methyl groups in the isobutyl side chain are diastereotopic and often appear as a multiplet in the upfield region, generally between δ 0.8 and 1.2 ppm. mdpi.com

Alpha-proton (-CH(NH₂)): The proton attached to the chiral center is a key indicator of stereochemistry. Its chemical shift and coupling constants (J-values) to neighboring protons provide critical insights. smolecule.com

Methylene (B1212753) protons (-CH₂-): The protons of the methylene group in the side chain also contribute to the multiplet signals in the upfield region. mdpi.com

The coupling constants between adjacent protons, observed in the splitting patterns of the signals, are crucial for confirming the connectivity of the carbon skeleton. Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can be used to probe spatial relationships between protons, which is vital for confirming the three-dimensional structure and stereochemical assignments. smolecule.com

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Amide (-CONH₂) | 7.8 - 8.2 | Broad Singlet |

| Alpha-proton (-CH(NH₂)) | ~3.4 - 3.5 | Multiplet |

| Methylene (-CH₂-) | ~1.6 - 1.8 | Multiplet |

| Methyl (-CH(CH₃)₂) | 0.8 - 1.2 | Multiplet |

Note: Chemical shifts are dependent on the solvent and other experimental conditions. The data presented is a general representation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being highly sensitive to its local electronic environment. pressbooks.publibretexts.org

Key signals in the ¹³C NMR spectrum include:

Carbonyl carbon (-C=O): The carbon of the amide group is typically the most downfield signal, appearing in the range of δ 170-185 ppm due to the deshielding effect of the double-bonded oxygen. libretexts.orglibretexts.org

Alpha-carbon (-CH(NH₂)): The chiral carbon atom resonates at a specific chemical shift that is influenced by the attached amino group.

Side-chain carbons: The carbons of the isobutyl group appear at distinct upfield positions.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (-C=O) | 170 - 185 |

| Alpha-carbon (-CH(NH₂)) | ~53 - 54 |

| Methylene (-CH₂-) | ~43 - 44 |

| Methine (-CH(CH₃)₂) | ~24 - 25 |

| Methyl (-CH₃) | ~21 - 23 |

Note: Chemical shifts are dependent on the solvent and other experimental conditions. The data presented is a general representation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique. biophysics.orgnih.gov Given that ¹⁹F has a natural abundance of 100% and is generally absent in biological systems, it provides a clean spectral window for analysis. biophysics.orgnih.gov

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. biophysics.org In the context of drug discovery, introducing a fluorine atom can enhance metabolic stability. ¹⁹F NMR can be used to confirm the successful incorporation of fluorine and to study the properties of the resulting fluorinated derivative. mdpi.comresearchgate.net For instance, the ¹⁹F NMR spectrum of a fluorinated derivative would show distinct signals for the fluorine atoms, with their chemical shifts providing information about their position in the molecule. mdpi.com

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Mass spectrometry, often coupled with HPLC, is a cornerstone for determining the molecular weight and assessing the purity of this compound.

Purity Assessment and Molecular Weight Determination

High-resolution mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to accurately determine the molecular weight of this compound. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is measured. The experimentally determined molecular weight is then compared to the theoretical value to confirm the identity of the compound. The molecular weight of this compound is approximately 130.19 g/mol . nih.gov Its hydrochloride salt has a molecular weight of approximately 166.65 g/mol . nih.gov

Mass spectrometry is also a powerful tool for identifying impurities. Even small quantities of by-products or degradation products can be detected as additional peaks in the mass spectrum, allowing for a thorough purity assessment.

| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Ionization Mode | Observed Ion (m/z) |

| This compound | C₆H₁₄N₂O | 130.19 nih.gov | ESI+ | [M+H]⁺ ≈ 131.1 |

| This compound hydrochloride | C₆H₁₅ClN₂O | 166.65 nih.gov | ESI+ | [M+H]⁺ ≈ 131.1 (free base) |

Monitoring Reaction Progress and Degradation Products via HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for monitoring the progress of the synthesis of this compound and for detecting any degradation products. derpharmachemica.com By separating the components of a reaction mixture, HPLC allows for the quantification of the starting materials, intermediates, and the final product.

When coupled with a mass spectrometer (HPLC-MS), this technique becomes even more powerful. As components elute from the HPLC column, they are directly introduced into the mass spectrometer, allowing for their immediate identification based on their mass-to-charge ratio. This is particularly useful for identifying and characterizing unknown impurities or degradation products that may form during the synthesis or upon storage. For instance, stability studies often employ HPLC to monitor the degradation of the compound under various conditions, such as elevated temperature and humidity.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic "fingerprint" of the molecule is obtained.

Identification of Characteristic Functional Groups

The IR spectrum of this compound and its derivatives reveals distinct absorption bands corresponding to its key functional groups. The primary amine (R-NH2) typically shows two N-H stretching vibrations in the range of 3300-3500 cm⁻¹, representing symmetric and asymmetric stretching modes. pressbooks.publibretexts.org The amide group, a central feature of the molecule, exhibits a strong carbonyl (C=O) stretching absorption, generally between 1630 cm⁻¹ and 1680 cm⁻¹. rsc.orgmdpi.com Furthermore, the N-H bending vibration of the amide appears around 1550-1640 cm⁻¹. The aliphatic C-H stretching vibrations from the isobutyl side chain are observed in the 2850-2960 cm⁻¹ region. pressbooks.pubekb.eg

A study on chiral thioureas containing a leucine (B10760876) moiety reported an IR spectrum for a related compound, L-N-(4-Fluorobenzyl)-2-amino-4-methylpentanamide, showing characteristic peaks at 3309 cm⁻¹ (N-H stretch), 2954 and 2870 cm⁻¹ (C-H stretches), and 1645 cm⁻¹ (C=O stretch). mdpi.com Similarly, the synthesis of 2-amino-N-hydroxy-4-methylpentanamide showed a C=O stretch at 1629 cm⁻¹. rsc.org These values are consistent with the expected ranges for the functional groups present in this compound.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | pressbooks.publibretexts.org |

| Amide (C=O) | Stretch | 1630 - 1680 | rsc.orgmdpi.com |

| Amide (N-H) | Bend | 1550 - 1640 | - |

| Alkane (C-H) | Stretch | 2850 - 2960 | pressbooks.pubekb.eg |

Chiral Chromatography for Enantiomeric Excess Verification

Given that this compound is a chiral compound, verifying the enantiomeric excess (ee) is crucial, especially in applications where stereochemistry is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for the quantification of each in a mixture. uma.es This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netscas.co.jp

For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric resolution of various chiral compounds, including amino acid derivatives. yakhak.org The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase. scas.co.jp The successful separation of enantiomers on a chiral column provides two distinct peaks, and the ratio of their areas can be used to determine the enantiomeric excess. For example, a study on the synthesis of (S)-2-amino-4-methylpentanamide reported achieving an enantiomeric excess greater than 98% as confirmed by chiral HPLC.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound itself was not found in the search results, related structures have been elucidated. For example, the crystal structure of HCK (hematopoietic cell kinase) complexed with a pyrrolo-pyrimidine inhibitor containing a (S)-2-amino-4-methylpentanamide moiety has been determined. pdbj.orgrcsb.org Similarly, the structure of bovine PKA (protein kinase A) bound to an inhibitor featuring an (R)-2-amino-4-methylpentanamide fragment has also been resolved. pdbj.org These studies demonstrate the utility of X-ray crystallography in confirming the stereochemistry and understanding the binding interactions of molecules containing the this compound scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Spectroscopy for Binding Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for studying the interactions of molecules with other species, such as proteins or metal ions. mdpi.com While this compound itself does not possess a strong chromophore for UV-Vis absorption in the near-UV range, its derivatives can be designed to do so.

For instance, research on small-molecule probes for leucine aminopeptidases has utilized derivatives of this compound that incorporate a fluorescent reporter group. snu.ac.krnih.govucanr.edu Changes in the UV-Vis absorption or fluorescence emission spectra upon binding to a target can provide information about the binding affinity and the local environment of the chromophore. mdpi.com For example, a shift in the maximum absorption wavelength (λmax) or an increase or decrease in fluorescence intensity can indicate a binding event. mdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational properties of chiral molecules, particularly peptides and proteins. subr.eduplos.org It measures the differential absorption of left- and right-circularly polarized light. sandiego.edu For a small molecule like this compound, CD spectroscopy can provide insights into its solution-state conformation.

The CD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups around the chiral center. subr.edu Studies on peptides containing leucine residues have shown that the conformation of the peptide backbone and the side chains influences the CD spectrum. subr.edu While specific CD data for this compound was not prominently available, it is known that the interaction of chiral molecules with DNA or other macromolecules can induce a CD signal, providing information about the binding mode and the resulting conformational changes. researchgate.net For instance, changes in the CD spectrum of a protein upon binding to a ligand containing the this compound moiety can reveal alterations in the protein's secondary structure. nih.gov

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Derivatives of 2-amino-4-methylpentanamide have been extensively studied as inhibitors of various enzymes, demonstrating potential as lead compounds in drug discovery.

Research suggests that (S)-2-Amino-4-methylpentanamide can inhibit dipeptidyl peptidase IV (DPP-4), an enzyme central to glucose metabolism. The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes, as it prevents the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov A study highlighted in Bioorganic & Medicinal Chemistry identified the compound's potential as a lead for developing new DPP-4 inhibitors. Large-scale computational studies have analyzed the chemical space of DPP-4 inhibitors, defining the molecular properties that distinguish active from inactive compounds. nih.gov A study on α-amino pyrrole-2-carbonitrile (B156044) analogs, developed as DPP-4 inhibitors, showed potent inhibitory activities, with some compounds having IC50 values in the low nanomolar range. nih.gov

Interactive Table: DPP-4 Inhibition Data

| Compound Class | Inhibitory Activity Range (IC50) | Key Findings | Reference |

|---|---|---|---|

| (S)-2-Amino-4-methylpentanamide | Significant | Serves as a potential lead compound for type 2 diabetes therapeutic agents. |

This compound, in its L-leucinamide form, is a well-established substrate for leucine (B10760876) aminopeptidase (B13392206) (LAP). cymitquimica.comcymitquimica.comchemicalbook.com LAPs are metalloenzymes that catalyze the hydrolysis of leucine residues from the N-terminus of peptides and proteins. creative-enzymes.comsigmaaldrich.com These enzymes are found across all life domains and play roles in protein degradation and peptide processing. creative-enzymes.com The interaction of L-leucinamide with LAP allows it to be used in enzyme kinetics studies to understand the mechanism of these aminopeptidases. For instance, the Michaelis-Menten constant (Kₘ) for L-leucinamide in human serum LAP assays has been reported to be 1.2 mM.

Thiourea (B124793) derivatives of amino acids have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other vital physiological processes. tandfonline.com A study detailed the synthesis of a series of chiral thiourea derivatives from amino acids, including some structurally similar to leucine, and tested their inhibitory activity against two human cytosolic isoforms, hCA I and hCA II. tandfonline.comresearchgate.nettandfonline.comnih.gov These compounds were found to be competitive inhibitors. tandfonline.comnih.gov The derivatives demonstrated moderate to strong inhibition against the hCA I isoform, with inhibition constants (Kᵢ) in the range of 3.4–7.6 μM. tandfonline.com The most potent inhibitor for the hCA II isozyme among the novel compounds was derivative 5a, with a Kᵢ value of 8.7 μM. tandfonline.com

Interactive Table: Inhibition of Human Carbonic Anhydrase Isozymes by Amino Acid-Derived Thioureas

| Compound Series | Target Isozyme | Kᵢ Value Range (μM) | Reference |

|---|---|---|---|

| Thiourea derivatives (5a-c) | hCA I | 3.4 - 7.6 | tandfonline.com |

| Thiourea derivative (5a) | hCA II | 8.7 | tandfonline.com |

Compounds derived from L-leucinamide are prominent inhibitors of calpains, a family of calcium-dependent cysteine proteases implicated in various cellular processes and disease states. ontosight.ainih.govmdpi.com Overactivation of calpain is linked to neurodegenerative disorders like Alzheimer's disease. nih.gov Calpain inhibitors derived from leucinamide are typically peptide aldehydes or peptidomimetics that interact with the active site cysteine of the enzyme. nih.govcaymanchem.comcaymanchem.com

Interactive Table: Calpain Inhibition by L-leucinamide Derivatives

| Inhibitor Name | Chemical Name | Target | Kᵢ / IC₅₀ Value | Reference |

|---|---|---|---|---|

| Calpain Inhibitor I (ALLN) | N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide | Calpain I | 190 nM | caymanchem.com |

| Calpain II | 220 nM | caymanchem.com | ||

| Calpain Inhibitor II (ALLM) | N-acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | Calpain I | 120 nM | caymanchem.com |

| Calpain II | 230 nM | caymanchem.com |

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNA molecules, a critical step in protein synthesis. nih.govrsc.org Due to structural differences between bacterial and eukaryotic aaRS, these enzymes are attractive targets for antimicrobial agents. rsc.orgnih.gov Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus for the development of novel inhibitors. nih.govnih.gov Natural compounds like agrocin 84 function by inhibiting leucyl-tRNA synthetase. bohrium.com Synthetic leucine analogues have also been developed as potent LeuRS inhibitors. For example, Leu-AMS acts as a potent inhibitor of LRS with a half-maximal inhibitory concentration (IC₅₀) of 22.34 nM. medchemexpress.com Such inhibitors can terminate protein synthesis, leading to antibacterial effects. rsc.org

Calpain Inhibition by Derived Compounds

Protein-Ligand Interactions and Modulation of Protein Function

Beyond direct enzyme inhibition, this compound and its derivatives engage in various protein-ligand interactions that can modulate protein function. The specific chemical groups introduced into the leucinamide scaffold play a crucial role in these interactions. For instance, derivatives containing a hydroxyamide group can engage in significant hydrogen bonding with protein targets. ontosight.ai Similarly, the introduction of a mercapto (-SH) group allows for the formation of disulfide bonds, which can be important for protein interactions and stability. ontosight.ai

A notable example of non-catalytic protein function modulation involves Leucyl-tRNA synthetase (LRS). In addition to its primary role in protein synthesis, LRS acts as a cellular sensor for the amino acid leucine. nih.gov It binds to and activates Rag GTPase in a leucine-dependent manner, which in turn activates the mTORC1 signaling pathway, a master regulator of cell growth and proliferation. nih.gov Specific inhibitors have been developed, such as BC-LI-0186, that target this non-canonical function of LRS by binding to its RagD interacting site, thereby inhibiting mTORC1 activity without affecting the enzyme's catalytic function. nih.gov

Enzymatic Cleavage by Proteases (e.g., Serine Proteases, L-Alanine Aminopeptidase)

Role in Biochemical Pathways

As a derivative of an essential amino acid, this compound is poised to participate in core biochemical pathways related to amino acid and protein metabolism.

Due to its close structural relationship to L-leucine, this compound can be utilized as a tool in studies focused on amino acid metabolism. smolecule.com It can serve as a substrate in enzyme kinetic studies to characterize the activity and specificity of aminopeptidases and other proteases. Its metabolism can be traced to understand the pathways of leucine degradation and utilization within cells. Such compounds are valuable for probing the intricacies of metabolic networks and identifying potential targets for therapeutic intervention. medchemexpress.comsmolecule.com

Involvement in Protein Synthesis and Metabolism

Mechanisms of Action in Derived Structures (e.g., covalent binding of inhibitors)

The core structure of this compound serves as a valuable scaffold for the development of potent enzyme inhibitors, some of which exhibit a covalent mechanism of action. This mode of inhibition involves the formation of a stable, covalent bond between the inhibitor and the target enzyme, often leading to irreversible or very slow-off-rate inhibition. bme.humedchemexpress.com This contrasts with non-covalent inhibitors, which bind reversibly to the enzyme. bme.hu The formation of a covalent bond typically follows a two-step mechanism: an initial non-covalent binding of the inhibitor to the enzyme's active site, driven by molecular recognition, followed by the chemical reaction that forms the covalent linkage. bme.hu

A prime example of this can be seen in inhibitors where the leucine-like side chain of this compound is crucial for positioning the molecule within the enzyme's binding pocket. The specificity of these interactions is often directed by the P1 residue of the inhibitor, which fits into the S1 binding pocket of the enzyme. pnas.org

Covalent Inhibition by Boroleucine-Derived Peptides

A significant advancement in the design of covalent inhibitors based on amino acid scaffolds is the use of boronic acid derivatives, such as boroleucine. researchgate.netnih.gov Research on the Zika virus (ZIKV) protease has demonstrated that peptidic inhibitors incorporating boroleucine at the P1 position act as potent covalent inhibitors. researchgate.netnih.gov

In one study, a series of peptidic inhibitors with boroleucine as the P1 residue were synthesized and tested against the ZIKV NS2B-NS3 protease. The most potent of these inhibitors exhibited K_i values as low as 8 nM. researchgate.netnih.gov The covalent nature of the binding was confirmed by X-ray crystallography, which revealed a covalent bond between the boron atom of the boroleucine residue and the hydroxyl group of the serine (Ser135) in the catalytic triad (B1167595) of the protease. researchgate.net

The mechanism involves the nucleophilic attack of the serine's hydroxyl group on the electrophilic boron atom of the boroleucine. This forms a stable tetrahedral boronate adduct, effectively inactivating the enzyme. researchgate.net The specificity of this interaction is guided by the leucine-like side chain of the boroleucine, which fits into the hydrophobic S1 pocket of the protease, highlighting the importance of the this compound-like structure for initial binding and positioning of the reactive "warhead". researchgate.netpnas.org

Table 1: Research Findings on Boroleucine-Derived Covalent Inhibitors

| Inhibitor Type | Target Enzyme | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Peptidic boroleucine | ZIKV NS2B-NS3 protease | Covalent bond formation between boron and active site serine (Ser135) | Potent inhibition with K_i values down to 8 nM. Crystal structure confirmed covalent binding. | researchgate.netnih.gov |

| Bidentate inhibitors with (R)-boroleucine | Immunoproteasome (β5i subunit) | Designed to bind both Thr1 and the β5i-specific Cys48. | Submicromolar to low-micromolar IC50 values against multiple proteasome subunits. | nih.gov |

α-Ketoamides as Reversible Covalent Inhibitors

Another important class of covalent inhibitors that can be derived from amino acid amides like this compound are α-ketoamides. acs.orgresearchgate.net These compounds are known to act as reversible covalent inhibitors, particularly against cysteine and serine proteases. researchgate.netnih.gov

The mechanism of action for α-ketoamide inhibitors involves the nucleophilic attack of a cysteine thiol or a serine hydroxyl group from the enzyme's active site on the electrophilic carbon of the α-ketoamide group. researchgate.nettandfonline.com This results in the formation of a tetrahedral hemithioacetal or hemiacetal, respectively. researchgate.nettandfonline.com This covalent adduct is often reversible, allowing the inhibitor to dissociate from the enzyme, although the rate of dissociation can be very slow, leading to potent inhibition. researchgate.net

The design of α-ketoamide inhibitors often incorporates a P1 residue that mimics the natural substrate of the target protease to ensure specific binding. For instance, α-ketoamides with a P1 residue that fits into the S1 pocket of a protease, similar to the isobutyl group of this compound, have been developed as potent inhibitors for viral proteases like the SARS-CoV-2 main protease. acs.orgtandfonline.com

Table 2: Characteristics of α-Ketoamide Covalent Inhibitors

| Inhibitor Class | "Warhead" | Target Residue | Mechanism | Nature of Inhibition |

|---|---|---|---|---|

| α-Ketoamides | α-Ketoamide | Cysteine, Serine | Nucleophilic attack by thiol or hydroxyl group to form a hemithioacetal or hemiacetal. | Reversible Covalent |

The versatility of the this compound scaffold in the design of covalent inhibitors is a testament to the importance of structure-based drug design. By modifying the core structure with different reactive "warheads," it is possible to develop highly potent and selective inhibitors for a range of enzymatic targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Amino-4-methylpentanamide, these simulations are crucial for understanding its potential as an enzyme inhibitor.

Leucine (B10760876) aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. acs.org L-leucinamide, as a derivative of L-leucine, is a known substrate and potential inhibitor for these enzymes. Molecular docking simulations are employed to model the binding of this compound into the active site of LAPs (e.g., PDB ID: 1LAM). These simulations predict the most stable binding pose of the ligand, providing a static snapshot of the interaction. The primary goal is to identify the specific amino acid residues within the enzyme's active site that form key interactions with the ligand, which are critical for molecular recognition and the modulation of enzyme activity.

| Ligand Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| α-Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Glutamic Acid (Glu), Aspartic Acid (Asp) |

| Amide Group (-C(=O)NH₂) | Hydrogen Bond Donor/Acceptor | Arginine (Arg), Glycine (Gly), Leucine (Leu) |

| Isobutyl Side Chain | Hydrophobic (Van der Waals) | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Prediction of Binding Interactions with Target Enzymes (e.g., Leucine Aminopeptidase)

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. mpg.de These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex. mpg.de By running simulations for nanoseconds or longer, it is possible to assess whether the initial binding pose predicted by docking is stable. nih.govnih.gov MD simulations can reveal how the ligand and protein adjust their conformations to optimize binding, identify key water molecules that may mediate interactions, and calculate the binding free energy, which is a more rigorous predictor of binding affinity. nih.govnih.gov Such studies are critical for confirming the stability of predicted binding modes and understanding the flexibility of the active site. scispace.comresearchgate.net

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most fundamental level of insight into the properties of a molecule by solving an approximation of the Schrödinger equation. ornl.govaps.org

DFT calculations are used to determine the electronic structure of this compound. uba.ar This involves mapping the electron density and calculating the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. These calculations help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack, which is fundamental to its role in enzymatic reactions. grafiati.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. nih.gov

| Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrostatic interactions. |

Quantum chemical calculations can accurately predict a range of physicochemical properties that are essential for a molecule's biological activity. researchgate.netmdpi.com For this compound, these include optimized molecular geometry, dipole moment, and the distribution of atomic charges. nih.gov These properties govern how the molecule will "see" and interact with its biological target. For instance, the calculated dipole moment influences the molecule's solubility and its ability to enter the typically polar active site of an enzyme. The charge distribution, derived from the electrostatic potential, highlights the regions of the molecule that are likely to engage in favorable electrostatic interactions and hydrogen bonding with the protein, complementing the findings from molecular docking. acs.orgfrontiersin.org

| Property | Relevance to Biological Activity |

|---|---|

| Optimized Molecular Geometry | Determines the molecule's shape and steric fit within a binding site. |

| Dipole Moment | Influences solubility and the strength of long-range electrostatic interactions. |

| Atomic Charges | Identifies specific atoms involved in forming hydrogen bonds and salt bridges. |

| Polarizability | Affects the strength of van der Waals and other non-covalent interactions. |

Elucidation of Electronic Structure and Reactivity

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are frequently enhanced and accelerated through computational methods. For derivatives of this compound, computational modeling is a key part of the research and development process, enabling a detailed analysis of how structural modifications influence biological function. ontosight.ai These approaches allow researchers to rationalize the effects of different functional groups and to design new analogs with improved properties.

A prominent example of computational SAR is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. In one study, a QSAR model was developed to guide the synthesis of novel antimalarial compounds derived from primaquine, including ureidoamides of this compound. irb.hr Researchers used the Support Vector Machines (SVM) machine learning method to systematically link the structural features of various derivatives to their antiplasmodial activity. irb.hr This computational model proved to be highly accurate, achieving a coefficient of determination (R²) of 0.776 in cross-validation, and was subsequently used to prioritize the synthesis of new candidate compounds with a high probability of potent activity and a favorable toxicity profile. irb.hr The success of the QSAR model demonstrated its ability to effectively navigate chemical space and identify promising molecular scaffolds. irb.hr

Table 1: Compounds Synthesized Based on QSAR Model Prioritization This interactive table showcases novel compounds that were synthesized based on the guidance of a quantitative structure-activity relationship (QSAR) model.

| Compound ID | Chemical Name | Basis for Synthesis |

| 10a | (S)-2-((S)-2-(((8-((6-methoxyquinolin-4-yl)amino)pentyl)carbamoyl)amino)-3,3-dimethylbutanamido)-4-methylpentanamide | Prioritized by QSAR model for predicted high antimalarial activity and low cytotoxicity. irb.hr |

The data in this table is based on research that utilized computational models to predict and prioritize the synthesis of compounds with desired biological activities.

Computational Prediction of Binding Affinities for Reversible Covalent Inhibitors

For analogs of this compound, such as α-ketoamides which act as reversible covalent inhibitors of proteases like calpain, computational methods have been developed to dissect the binding process. researchgate.net A key approach involves using a two-state thermodynamic model coupled with methods like free energy perturbation (FEP) and molecular dynamics (MD) simulations. nih.govresearchgate.net This allows for the calculation of the binding free energies for both the noncovalent (ΔGdm) and covalent (ΔGdc) states. researchgate.net

Table 2: Conceptual Framework for Predicting Reversible Covalent Binding Affinity This interactive table outlines the key steps and computational considerations in modeling the binding affinity of reversible covalent inhibitors.

| Binding Step | Description | Computational Method | Key Finding |

| 1. Noncovalent Binding | The inhibitor first binds noncovalently to the target protein's active site, forming a Michaelis complex. researchgate.net | Free Energy Perturbation (FEP), Molecular Dynamics (MD) | The stability of this complex contributes to the overall affinity and is influenced by modifications across the inhibitor's structure. nih.gov |

| 2. Covalent Bonding | A reversible covalent bond is formed between the inhibitor's "warhead" and a residue on the target protein. researchgate.net | FEP, MD, Quantum Mechanics/Molecular Mechanics (QM/MM) | The covalent binding affinity is often the primary determinant of binding selectivity for a series of related inhibitors. researchgate.netamanote.com |

| Overall Affinity | The combined effect of the noncovalent and covalent binding steps determines the inhibitor's overall potency and residence time. nih.govresearchgate.net | Thermodynamic Cycle Analysis | Considering both binding states provides a more accurate prediction of overall affinity than analyzing either state in isolation. nih.gov |

This table is based on computational studies that have established a framework for understanding and predicting the complex binding kinetics of reversible covalent inhibitors. nih.govresearchgate.netresearchgate.net

Applications of 2 Amino 4 Methylpentanamide As a Building Block and Precursor in Advanced Chemical Research

The chiral compound 2-Amino-4-methylpentanamide, a derivative of the essential amino acid L-leucine, serves as a versatile and valuable building block in various domains of advanced chemical research. Its inherent chirality and functional groups—an amine and an amide—make it a strategic starting point for the synthesis of more complex and specialized molecules. Its applications range from the development of peptide mimics and enzyme inhibitors to its use as a foundational precursor in medicinal chemistry.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Biological Targets and Pathways

Initially recognized for its interaction with enzymes like leucine (B10760876) aminopeptidase (B13392206), 2-Amino-4-methylpentanamide is now being investigated for a wider range of biological activities. Research has indicated its potential as a modulator of protein-protein interactions and as an inhibitor of specific enzymes, which is crucial for developing new therapeutic strategies. smolecule.com

Future research is geared towards identifying and validating new molecular targets. For instance, its role as a precursor in the synthesis of γ-secretase modulators suggests a potential pathway for influencing amyloid-β peptide levels, which is of significant interest in Alzheimer's disease research. Furthermore, derivatives of this compound have been studied for their inhibitory effects on enzymes like dipeptidyl peptidase-4 (DPP-4), indicating a broader enzymatic interaction profile that is yet to be fully explored. The investigation of complex derivatives, such as NSC 173905, points towards potential interactions with kinases or other proteins involved in cell signaling pathways critical to disease progression. ontosight.ai The exploration of its metabolic fate and how it or its derivatives might serve as nutrient sources or signaling molecules in various organisms, similar to related dipeptides in Salmonella typhimurium, presents another avenue for research.

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Derivative/Compound Class | Investigated Biological Target/Activity | Potential Application Area | Reference(s) |

|---|---|---|---|

| (S)-2-Amino-4-methylpentanamide | Precursor for γ-secretase modulators | Alzheimer's Disease | |

| (S)-2-Amino-4-methylpentanamide | Leucine aminopeptidase substrate/inhibitor | Enzyme Kinetics Studies | |

| (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride | Aminopeptidase inhibitor | Pharmacological Research | smolecule.com |

| Primaquine-ureidoamide derivatives | Antibacterial (e.g., S. aureus), Biofilm eradication | Infectious Diseases | tandfonline.com |

| Thiourea (B124793) derivatives | Carbonic anhydrase I and II inhibitors | Enzyme Inhibition Research | tandfonline.comresearchgate.net |

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

Building upon the core structure of this compound, chemists are actively designing and synthesizing novel derivatives to enhance biological specificity and efficacy. The chiral nature of the parent compound provides a scaffold for creating stereospecific molecules, which is critical for targeted biological interactions.

The synthesis of N-substituted derivatives, such as (2S)-2-amino-N-cyclohexyl-4-methylpentanamide, demonstrates a strategy to modulate the compound's properties by introducing different functional groups. smolecule.com Research into thiourea derivatives has yielded compounds with inhibitory activity against carbonic anhydrases, showcasing how structural modifications can lead to new biological functions. tandfonline.comresearchgate.net Another innovative approach involves creating conjugates with other bioactive molecules. For example, primaquine-ureidoamide derivatives of leucine have been synthesized and shown to possess significant antibacterial and biofilm eradication properties, far exceeding the parent compounds in some cases. tandfonline.com These efforts highlight a rational design approach to develop next-generation compounds with tailored activities, moving from broad-spectrum effects to highly specific molecular interventions. The synthesis of macrocyclic receptors incorporating the this compound backbone for anion binding further illustrates the versatility of this compound in creating complex, functional molecules. mdpi.com

Integration with Advanced Synthetic Methodologies for Scalable Production

The translation of promising compounds from the laboratory to broader applications hinges on the development of efficient, scalable, and sustainable production methods. Traditional synthesis routes for this compound and its derivatives, such as those involving acid chlorides or standard coupling reagents like DCC, are often effective at the lab scale but can be challenging to scale up due to harsh conditions or the use of hazardous materials. smolecule.com

Modern synthetic chemistry offers several avenues to overcome these limitations. Enzymatic amidation, using enzymes like lipases, presents a green and highly stereoselective alternative for producing this compound. Furthermore, the adoption of continuous flow chemistry is being explored for the large-scale production of related amides, a technology that offers significant improvements in safety, efficiency, and consistency over traditional batch processing. For more complex derivatives, solid-phase synthesis techniques offer a streamlined approach for creating libraries of compounds for screening and optimization. A patented process for a related compound highlights the industrial interest in optimizing production through catalytic hydrogenation and controlling reaction conditions to ensure high purity and yield, minimizing waste. google.com These advanced methodologies are crucial for making this compound and its derivatives more accessible for research and potential commercial applications.

Table 2: Comparison of Synthetic Methodologies for this compound Production

| Synthetic Method | Description | Advantages | Challenges | Reference(s) |

|---|---|---|---|---|

| Direct Amidation with Ammonia (B1221849) | Heating L-leucine with concentrated ammonia. | Straightforward, uses readily available starting material. | Harsh conditions (high temperature and pressure), potential for side reactions. | |

| Coupling Reagent-Mediated Synthesis | Activation of L-leucine with coupling agents (e.g., EDC, NHS) followed by reaction with ammonia. | Milder conditions compared to direct amidation, good yields. | Cost of reagents, removal of by-products. | |

| Acid Chloride Intermediate Route | Conversion of L-leucine to its acid chloride, followed by reaction with ammonia. | High reactivity and efficiency. | Use of corrosive and hazardous reagents (e.g., thionyl chloride). | |

| Enzymatic Amidation | Use of enzymes (e.g., lipases) to catalyze the amidation of a leucine ester. | High stereoselectivity, environmentally friendly, mild conditions. | Enzyme cost and stability, slower reaction times. |

Applications in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound and its derivatives are finding applications beyond traditional medicinal chemistry, extending into the dynamic fields of chemical biology and materials science. In chemical biology, it serves as a valuable tool for probing biological systems. For instance, its use in studying enzyme kinetics and metabolic pathways helps to elucidate fundamental biological processes. smolecule.com Derivatives are also being developed as molecular probes and ligands for affinity-based assays and imaging. medchemexpress.com

In materials science, the incorporation of amino acid moieties like this compound into polymers is a growing area of research. This can impart desirable properties such as biodegradability and biocompatibility to the resulting materials. researchgate.net Research on polyamides containing amino acid residues has shown that their thermal properties can be tuned by altering the amino acid component, opening up possibilities for creating novel biomaterials with specific characteristics. researchgate.net Another novel application is the use of related trileucine compounds as dispersibility enhancers in dry powder formulations for inhalation, which improves the delivery of pharmaceuticals to the lungs. This demonstrates a direct application of the physicochemical properties of leucine-containing peptides in advanced drug delivery systems, a key area of materials science.

Q & A

Q. How can researchers confirm the structural identity and purity of 2-Amino-4-methylpentanamide in synthetic batches?

To verify structural identity, use spectroscopic techniques such as ¹H/¹³C NMR to confirm functional groups and stereochemistry, and mass spectrometry (MS) to validate molecular weight. Purity assessment requires high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Melting point analysis can further corroborate consistency with literature values (e.g., 178.23 g/mol molecular weight) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Adhere to GHS safety guidelines: wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store separately from oxidizing agents and ensure proper waste disposal to prevent environmental release .

Q. What are the key physicochemical properties of this compound that influence its experimental handling?

Key properties include water solubility (predicted via ESOL Log S), hygroscopicity , and stability under varying pH/temperature. Its IC50 value (5000.0 against intestinal alkaline phosphatase) suggests moderate solubility in aqueous buffers, necessitating solvent optimization (e.g., DMSO for stock solutions) .

Q. How should this compound be stored to maintain stability in research environments?

Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccants should be used to mitigate hygroscopicity. Regularly monitor stability via HPLC to detect decomposition products .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for quantification in plasma or tissue homogenates. Validate assays using internal standards (e.g., deuterated analogs) and calibration curves spanning 1–1000 ng/mL .

Advanced Research Questions

Q. What strategies can optimize the multi-step synthesis of this compound to improve yield and purity?

Optimize reaction conditions: use 2,2,2-trifluoroacetic anhydride in anhydrous solvents under nitrogen to prevent hydrolysis. Employ catalytic hydrogenation for stereochemical control. Purify intermediates via flash chromatography, and finalize with recrystallization in ethanol/water (70:30 v/v) .

Q. How does the stereochemical configuration of this compound affect its biological activity in enzyme inhibition studies?

The (S)-enantiomer exhibits higher binding affinity to intestinal alkaline phosphatase due to complementary stereoelectronic interactions with the active site. Compare IC50 values of enantiomers using chiral HPLC-separated samples and molecular docking simulations .

Q. What computational modeling approaches are used to predict the binding interactions of this compound with intestinal alkaline phosphatase?

Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., Arg166, His372). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Calculate binding free energies via MM-PBSA .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different assay conditions?

Standardize assays by controlling variables: enzyme concentration (1–5 nM) , pH (7.4), and incubation time (30 min). Use a reference inhibitor (e.g., theophylline) for cross-validation. Statistically analyze data with ANOVA to identify outlier conditions .

Q. What experimental approaches validate the cellular permeability and metabolic stability of this compound in pharmacokinetic studies?

Assess permeability via Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s indicates high absorption). For metabolic stability, incubate with human liver microsomes (HLM) and quantify remaining compound at 0/30/60 min. Calculate half-life (t½) using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.